

1,2-Propanediol, 2-acetate chemical structure and CAS number

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Compound of Interest

Compound Name: 1,2-Propanediol, 2-acetate

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An In-Depth Technical Guide to 1,2-Propanediol, 2-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-Propanediol, 2-acetate** (CAS Number: 6214-01-3), a mono-acetate ester of propylene glycol. This document details its chemical identity, structure, and physicochemical properties. It further explores the nuanced challenges of its synthesis, emphasizing the critical issue of regioselectivity in esterification reactions. Standard analytical methodologies for its characterization and quantification are presented, alongside a discussion of its current and potential applications, particularly within the contexts of specialty solvents and chemical synthesis. This guide is intended to serve as a foundational resource for professionals in research and development, offering both theoretical insights and practical, field-proven protocols.

Introduction

1,2-Propanediol, 2-acetate, also known as 1-hydroxypropan-2-yl acetate, is one of two structural isomers of propylene glycol monoacetate. Its counterpart, 1,2-Propanediol, 1-acetate (2-hydroxypropyl acetate), often dominates in non-selective synthesis due to the higher reactivity of the primary hydroxyl group of 1,2-propanediol. The "2-acetate" isomer, where the secondary hydroxyl group is acetylated, possesses distinct physicochemical properties that

make it a subject of interest as a specialty solvent, a chemical intermediate, and a potential component in advanced formulations. Understanding its specific characteristics, synthesis challenges, and analytical profiles is crucial for its effective utilization in research, particularly in fields requiring precise solvent properties or tailored molecular building blocks.

Chemical Identity and Structure

Chemical Structure Elucidation

The molecular structure of **1,2-Propanediol, 2-acetate** consists of a three-carbon propane backbone. A hydroxyl (-OH) group is attached to the first carbon (C1), and an acetate (-OCOCH₃) group is attached to the second carbon (C2). This arrangement makes it a secondary acetate ester with a primary alcohol functionality.

Caption: Chemical Structure of **1,2-Propanediol, 2-acetate**.

CAS Number and Nomenclature

- CAS Number: 6214-01-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: 1-hydroxypropan-2-yl acetate[\[2\]](#)[\[4\]](#)
- Synonyms: 2-Acetoxy-1-propanol, Acetic acid, 2-hydroxy-1-methylethyl ester, 2-Hydroxy-1-methylethyl acetate[\[3\]](#)

Molecular Formula and Weight

- Molecular Formula: C₅H₁₀O₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 118.13 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

The properties of **1,2-Propanediol, 2-acetate** dictate its behavior as a solvent and its suitability for various applications. Its free primary hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point.

Property	Value	Unit	Source
Molecular Weight	118.13	g/mol	PubChem[2]
logP (Octanol/Water Partition Coeff.)	-0.070	Cheméo (Crippen Calculated)[5]	
Topological Polar Surface Area	46.5	Å ²	PubChem[2]
Kovats Retention Index (non-polar)	891.1		PubChem[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	52.17	kJ/mol	Cheméo (Joback Calculated)[5]

Synthesis and Manufacturing

The synthesis of propylene glycol monoacetates is primarily achieved through the esterification of 1,2-propanediol. However, this reaction presents a significant challenge in regioselectivity.

The Challenge of Regioselectivity

Direct acid-catalyzed esterification of 1,2-propanediol with acetic acid or acetylation with acetic anhydride typically yields a mixture of 1,2-propanediol, 1-acetate and **1,2-propanediol, 2-acetate**.^[6] The primary hydroxyl group at the C1 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyl group at C2, leading to the 1-acetate isomer as the major product.

Achieving a high yield of the 2-acetate isomer necessitates a more sophisticated synthetic strategy, such as:

- Protection-Deprotection Sequence: Selectively protecting the more reactive primary hydroxyl group, followed by acetylation of the secondary hydroxyl group, and subsequent deprotection.
- Enzymatic Catalysis: Utilizing specific lipases that can exhibit selectivity for the secondary hydroxyl group under controlled conditions.

General Protocol: Non-Selective Acetylation with Acetic Anhydride

This protocol describes a common method that produces a mixture of isomers, which would then require careful purification (e.g., fractional distillation) to isolate the 2-acetate.

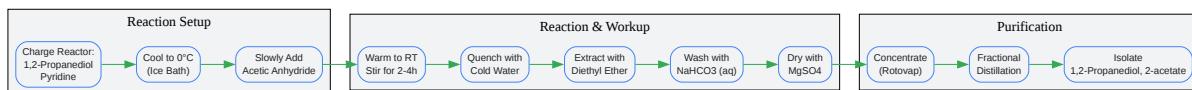
Materials:

- 1,2-Propanediol
- Acetic Anhydride
- Pyridine (catalyst and acid scavenger)
- Diethyl ether (extraction solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware, magnetic stirrer, addition funnel, ice bath

Procedure:

- To a round-bottom flask containing 1,2-propanediol and pyridine in an ice bath, slowly add acetic anhydride from an addition funnel with constant stirring.[6]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, pour the mixture into cold water to hydrolyze excess acetic anhydride.
- Extract the product mixture with diethyl ether.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product, a mixture of 1- and 2-acetate isomers, must be purified by fractional distillation to isolate **1,2-propanediol, 2-acetate**.



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Caption: General workflow for the synthesis and purification of 1,2-propanediol acetates.

Analytical Methodologies

Accurate identification and quantification of **1,2-propanediol, 2-acetate**, especially in the presence of its isomer, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high resolution and definitive identification capabilities.

Protocol: GC-MS Analysis of Propylene Glycol Acetates

This protocol provides a framework for the separation and identification of propylene glycol acetate isomers.

Instrumentation & Consumables:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- Capillary Column: A mid-polarity column, such as one based on a cyanopropylphenyl stationary phase (e.g., Rxi®-1301Sil MS), is recommended for resolving isomers.^{[7][8]}

- Sample Vials, Syringes
- Carrier Gas: Helium or Hydrogen
- Reference standards for 1,2-propanediol, 1-acetate and **1,2-propanediol, 2-acetate**

GC-MS Conditions (Typical):

- Injector Temperature: 230 °C
- Carrier Gas Flow: 1.0 mL/min (Constant Flow)
- Oven Program:
 - Initial Temperature: 50 °C, hold for 5 minutes
 - Ramp: 30 °C/min to 230 °C
 - Hold: 5 minutes at 230 °C[9]
- MS Transfer Line Temp: 250 °C
- Ion Source Temp: 230 °C
- Scan Range: 35-200 amu

Procedure:

- Sample Preparation: Dilute the sample (e.g., from a synthesis reaction) in a suitable solvent like methanol or dichloromethane to a final concentration of approximately 10-100 µg/mL.
- Calibration: Prepare a series of calibration standards containing known concentrations of both the 1-acetate and 2-acetate isomers to establish retention times and response factors.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Analysis:

- Identify the peaks corresponding to each isomer based on their retention times, as determined from the calibration standards.
- Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern provides definitive structural confirmation.
- Quantify the relative amounts of each isomer by integrating the peak areas and applying the calibration data.

Applications in Research and Drug Development

While its isomer, 1,2-propanediol, 1-acetate (propylene glycol monomethyl ether acetate or PGMEA), is a high-production-volume solvent used extensively in coatings, inks, and the semiconductor industry, the applications for **1,2-propanediol, 2-acetate** are more specialized. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Specialty Solvent: Due to its specific polarity, hydrogen bonding capability, and evaporation rate, it can be evaluated as a component in complex solvent systems for formulations where precise solubility and release characteristics are required.
- Chemical Intermediate: The presence of a free primary hydroxyl group and a protected secondary hydroxyl group makes it a useful building block (synthon) in multi-step organic synthesis. It allows for selective reactions at the C1 position, after which the acetate group at C2 can be removed if desired.
- Formulation Excipient: In drug development, propylene glycol and its derivatives are often explored as excipients. The unique properties of the 2-acetate isomer could make it a candidate for non-aqueous formulations, as a plasticizer, or as a solubilizing agent, though this would require extensive toxicological evaluation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Handling: Work in a well-ventilated area or under a chemical fume hood.[\[14\]](#) Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[\[14\]](#)

- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong oxidizing agents, acids, and sources of ignition.[14]
- First Aid: In case of inhalation, move to fresh air. If skin or eye contact occurs, flush with copious amounts of water. If ingested, do not induce vomiting and seek medical attention. [14]

Conclusion

1,2-Propanediol, 2-acetate is a specific isomer of propylene glycol monoacetate whose utility is defined by its unique chemical structure. While its synthesis is complicated by the challenge of regioselectivity, its potential as a specialty solvent and a tailored chemical intermediate makes it a compound of interest for advanced research and development. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is fundamental to unlocking its potential in specialized chemical applications.

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